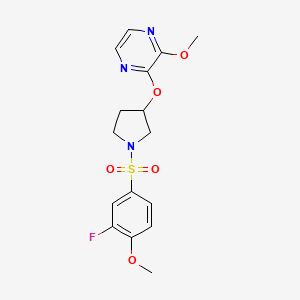

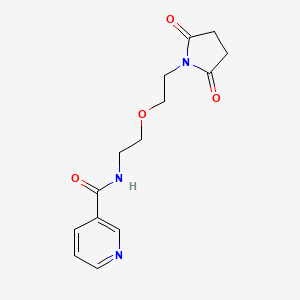

![molecular formula C17H15N3O3S2 B2533352 Ethyl 2-({5-[(2-naphthylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate CAS No. 391874-84-3](/img/structure/B2533352.png)

Ethyl 2-({5-[(2-naphthylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, ethyl nitroacetate, a glycine template, has been used to prepare α-amino esters. The reaction sequence involves condensation with various arylacetals to give ethyl 3-aryl-2-nitroacrylates, followed by a reduction into α-amino esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, ethyl 2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, have been reported . It has a molecular weight of 339.42 and a purity of 90%. It should be stored at a temperature between 28 C .

Wissenschaftliche Forschungsanwendungen

Glutaminase Inhibition for Therapeutic Applications

Research on analogs of thiadiazole compounds, including Ethyl 2-({5-[(2-naphthylcarbonyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate, has shown promising results in the inhibition of kidney-type glutaminase (GLS). GLS inhibition is a therapeutic target for various diseases, including cancer. The studies demonstrate the potential of thiadiazole derivatives as potent and selective allosteric inhibitors, offering insights into the development of drugs with improved pharmacological profiles (Shukla et al., 2012).

Heterocyclic Compound Synthesis

The synthesis and pharmacological evaluation of thiadiazole derivatives, including this compound, have been central to research efforts aimed at creating new heterocyclic compounds. These efforts have led to the development of compounds with potential applications in treating various diseases, showcasing the versatility of thiadiazole derivatives in medicinal chemistry (Maliszewska-Guz et al., 2005).

Antimicrobial and Antifungal Agents

Research has also focused on the antimicrobial and antifungal properties of thiadiazole derivatives. Studies have identified several compounds, including this compound, with moderate activity against pathogenic bacterial and fungal strains. These findings are significant for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Sah et al., 2014).

Novel Synthetic Pathways

The compound has been part of studies exploring novel synthetic pathways for creating diverse functionalized molecules. These studies have led to the development of new methodologies for the synthesis of thiadiazole derivatives, which are valuable for further pharmaceutical research and development (Hadadianpour & Pouramiri, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-2-23-14(21)10-24-17-20-19-16(25-17)18-15(22)13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,2,10H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJELGLDLTWJYRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

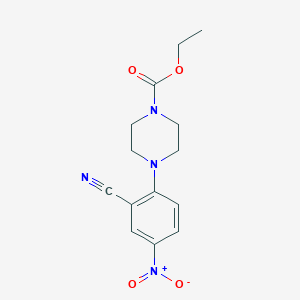

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)

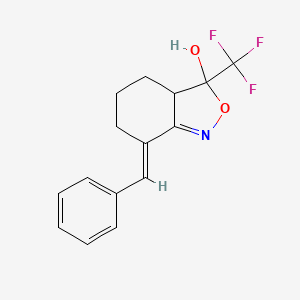

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)

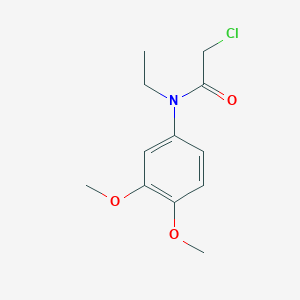

![2-O-Tert-butyl 5-O-ethyl 5-fluoro-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate;hydrochloride](/img/structure/B2533284.png)

![Benzo[d][1,3]dioxol-5-yl(piperazin-1-yl)methanone hydrochloride](/img/structure/B2533287.png)

![N-(2-methoxy-5-methylphenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2533290.png)

![5-(4-Methoxy-phenyl)-4-(3-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2533291.png)